N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-28-15-9-10-16(19(12-15)29-2)24-22(26)14-25-17-6-3-4-8-20(17)31-21(13-23(25)27)18-7-5-11-30-18/h3-12,21H,13-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQUDTASAMZUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazepine ring, followed by the introduction of the furan and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can occur at various positions on the aromatic rings or the thiazepine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazepin core, characterized by the presence of a furan moiety and a dimethoxyphenyl group. The synthesis of this compound typically involves multi-step synthetic pathways that require careful optimization to achieve high yields and purity. Key reactions may include:
- Formation of the thiazepin ring : Utilizing appropriate precursors to construct the core structure.
- Functional group modifications : Such as alkylation or acylation to enhance biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities. The following are notable pharmacological effects associated with N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide:
- Antidiabetic Activity : Studies have shown that derivatives of benzothiazepines can exhibit antidiabetic effects by improving insulin sensitivity and glucose uptake in cells .
- Anticancer Properties : Compounds related to this structure have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of similar compounds:
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Ring Systems
The benzo[b][1,4]thiazepin core distinguishes the target compound from related heterocycles. Key comparisons include:
Conversely, the dihydropyrimidin-thiazol hybrid in introduces a sulfur atom in a different electronic environment, which could enhance metabolic stability .
Substituent Effects on Acetamide Moieties
The 2,4-dimethoxyphenyl group in the target compound is compared to other aryl/heteroaryl substituents:
The thiazol-containing analog () exhibits additional H-bonding via the mercapto group, which could enhance target affinity but reduce oral bioavailability .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a dimethoxyphenyl group and a furan moiety attached to a thiazepin core. The molecular formula is CHNOS, with a molecular weight of 368.44 g/mol. The structural complexity of this compound suggests diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 368.44 g/mol |
| Core Structure | Thiazepin |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazepin core followed by the introduction of the dimethoxyphenyl and furan groups. Key synthetic pathways often utilize methods such as:
- Formation of the thiazepin core through cyclization reactions.
- Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition.
- Final acetamide formation through acylation reactions.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of thiazepine have been shown to inhibit cell proliferation in various cancer cell lines:
- MCF-7 (breast cancer) : IC values indicate potent cytotoxicity.
- HCT116 (colon cancer) : Compounds demonstrate micromolar inhibitory activity.
In a comparative study, N-(2,4-dimethoxyphenyl)-2-(furan-2-yl)-4-oxo derivatives showed enhanced cytotoxic profiles against these cell lines compared to standard chemotherapeutics like hydroxyurea .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of tubulin polymerization , leading to cell cycle arrest.
- Induction of apoptosis in cancer cells through activation of intrinsic pathways.
- Antioxidant properties , which may mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Thiazepine Derivatives : A series of thiazepine derivatives were synthesized and evaluated for their anticancer effects against various cell lines, showing promising results in inhibiting tumor growth .
- Cytotoxicity Evaluation : In vitro assays demonstrated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(furan-2-yl)-4-oxo exhibited significant cytotoxicity against human colon carcinoma (HTC116) and hepatocellular carcinoma (HepG2), with IC values ranging from 0.5 to 5 µM .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide?
- Methodology :
- Use a two-step approach: (1) Condensation of the thiazepine core with furan-2-yl groups via nucleophilic substitution, and (2) coupling with the 2,4-dimethoxyphenylacetamide moiety using chloroacetylation.
- Employ polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate acetylation .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) to ensure completion .
- Example Conditions :
| Step | Reagents/Conditions | Solvent | Monitoring |
|---|---|---|---|
| 1 | K₂CO₃, DMF, RT | DMF | TLC |
| 2 | Chloroacetyl chloride, RT | DMF | TLC, NMR |
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm for OCH₃), furan protons (δ ~6.5–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1640–1680 cm⁻¹ for amide C=O and thiazepinone C=O) .
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
- Typical Data for Analogous Compounds :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 6H, OCH₃), δ 7.2–7.5 (furan) | |
| IR | 1675 cm⁻¹ (amide C=O) |
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodology :
- Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
- Analyze hydrogen bonding effects using X-ray crystallography (e.g., intermolecular interactions altering chemical shifts) .
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
Q. What strategies optimize reaction yields for this compound’s synthesis?
- Methodology :
- Optimize stoichiometry (e.g., 1.5 equivalents of chloroacetylated intermediates to ensure complete coupling) .
- Use triethylamine (TEA) as a base in DMF to enhance nucleophilicity and reduce side reactions .
- Purify via column chromatography (silica gel, gradient elution) to isolate the product from byproducts .
Q. How is the crystal structure determined, and what software is recommended?
- Methodology :
- Grow single crystals via slow evaporation (solvent: methanol/water mixture) .
- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXL for refinement .
- Validate hydrogen bonding patterns with SHELXPRO to analyze packing interactions .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodology :
- Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting melting behavior .
- Re-crystallize under varied conditions (e.g., ethanol vs. DMSO) to assess polymorphism .
- Compare with analogous compounds (e.g., substituted thiazepinones with similar substituents) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
